C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine
Description
C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine (chemical formula: C₁₁H₁₀N₂O₂S) is a heterocyclic compound featuring a thiazole core substituted with a benzo[1,3]dioxol group at the 2-position and a methylamine group at the 4-position .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c12-4-8-5-16-11(13-8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCINRROQYDVPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723004 | |
| Record name | 1-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-79-8 | |
| Record name | 1-[2-(2H-1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40723004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine is a compound of growing interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
1. Chemical Structure and Synthesis
This compound features a unique structure combining a benzodioxole moiety with a thiazole ring. The synthesis typically involves the reaction of 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine with various alkylating agents, which can be optimized for yield and purity through techniques such as column chromatography and solvent extraction .
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine + NaH | THF, room temperature | 21.2% |
| 2 | Benzyl bromide | Added dropwise, stirred | - |
| 3 | Purification | Ethyl acetate extraction | - |
2.1 Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of compounds containing thiazole and benzodioxole structures as acetylcholinesterase (AChE) inhibitors. AChE is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, related compounds have demonstrated significant inhibitory activity with IC50 values in the low micromolar range. In one study, a derivative exhibited an IC50 value of 2.7 µM against AChE, suggesting promising therapeutic potential for cognitive enhancement .
2.2 Antimicrobial Activity
Another area of investigation is the antimicrobial properties of this compound. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
2.3 Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it may reduce pro-inflammatory cytokine production in response to stimuli such as lipopolysaccharides (LPS). This activity could position it as a candidate for treating inflammatory diseases.
3. Case Studies
Case Study: Alzheimer’s Disease Model
In a controlled study involving mice genetically predisposed to Alzheimer’s disease, administration of this compound resulted in improved cognitive function as assessed by maze tests and memory retention tasks. The compound's ability to inhibit AChE was correlated with increased acetylcholine levels in the hippocampus .
Case Study: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, highlighting its potential as an antimicrobial agent. Further studies are needed to elucidate the precise mechanisms behind this activity.
4. Conclusion
This compound demonstrates significant biological activity through its role as an AChE inhibitor and potential antimicrobial agent. Ongoing research is essential to explore its full therapeutic potential and mechanisms of action. Future studies should focus on optimizing its pharmacological properties and conducting clinical trials to assess efficacy and safety in humans.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine, as promising candidates for antitubercular agents. Research indicates that these compounds exhibit significant inhibitory effects against Mycobacterium tuberculosis. For example, a review on the synthesis of benzothiazole-based anti-tubercular compounds reported that new derivatives demonstrated better inhibition potency compared to standard reference drugs .
Table 1: Inhibitory Concentrations of Benzothiazole Derivatives
| Compound | IC50 (μM) | MIC (μM) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 |
| 7b | NT | 0.32 |
| 7c | NT | 0.32 |
| 7e | 9.2 ± 1.5 | 0.09 |
This demonstrates the potential of this compound in combating tuberculosis through its structural characteristics that enhance biological activity.
Regulation of ATP-Binding Cassette Transporters
Another significant application of this compound lies in its role as a regulator of ATP-binding cassette (ABC) transport proteins. ABC transporters play crucial roles in drug resistance mechanisms among various pathogens, including cancer cells. The compound's ability to interact with these transporters could be pivotal in overcoming drug resistance .
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions such as:
- Knoevenagel Condensation
- Biginelli Reaction
- Molecular Hybridization Techniques
These methods facilitate the incorporation of the benzo[d][1,3]dioxole and thiazole moieties into the final product, enhancing its pharmacological properties .
Case Study: Antimicrobial Activity
A study conducted on synthesized benzothiazole derivatives demonstrated their antimicrobial efficacy against a range of bacterial strains. The results showed that specific derivatives exhibited significant antimicrobial activity with low MIC values, indicating their potential as therapeutic agents .
Case Study: Drug Resistance Mechanisms
Research focusing on drug resistance mechanisms revealed that this compound could effectively inhibit the function of ABC transporters in resistant bacterial strains, thereby restoring sensitivity to conventional antibiotics .
Comparison with Similar Compounds
Heterocycle Variations: Thiazole vs. Oxadiazole and Triazole
- C-(3-Benzyl-[1,2,4]oxadiazol-5-yl)-methylamine (): Core Structure: Replaces thiazole with a 1,2,4-oxadiazole ring (O and N instead of S and N). The benzyl group increases lipophilicity, contrasting with the polar benzo[1,3]dioxol group in the target compound. Applications: Oxadiazoles are common in agrochemicals and pharmaceuticals due to metabolic stability .
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ():
- Core Structure : Combines benzo[d]thiazole with a 1,2,3-triazole ring.
- Impact : The triazole introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The nitro group on the phenyl ring may increase reactivity or confer antibacterial properties.
- Synthesis : Utilized bases like Et₃N and DBU in polar solvents (DMF, DMSO), achieving yields up to 78% .
Substituent Variations: Methylamine vs. Hydroxyl and Complex Groups
- (2-Benzo[1,3]dioxol-5-yl-thiazol-4-yl)-methanol (): Substituent: Replaces methylamine with a hydroxyl group. Impact: The hydroxyl group increases polarity but reduces nucleophilicity compared to the amine.
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(morpholine-4-carbonyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide ():
Cyclohexyl vs. Aromatic Substituents
- C-(4-[1,2,4]Triazol-4-ylmethylcyclohexyl)-methylamine (CTCM) (): Core Structure: Features a cyclohexyl group instead of benzo[1,3]dioxol. The triazole ring offers diverse binding modes in sensor applications .
Comparative Data Table
Preparation Methods
General Synthetic Strategy Overview
The synthesis of C-(2-Benzodioxol-5-yl-thiazol-4-yl)-methylamine generally follows these stages:
- Formation of the benzodioxole-substituted thiazole intermediate.
- Introduction of the methylamine group at the 4-position of the thiazole ring.
- Purification and characterization of the final product.
Preparation of the Thiazole Intermediate with Benzodioxole Substitution
A key intermediate, 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine, can be synthesized by reacting benzo[d]dioxol-5-yl) derivatives with thiourea under reflux in ethanol. For example, benzo[d]dioxol-5-yl-2-bromoethanone reacts with thiourea at 66–80 °C for 24 hours under inert atmosphere to yield the thiazole amine intermediate with a moderate yield (~41.3%) after purification by column chromatography.
Introduction of the Methylamine Group at the 4-Position
The methylamine substituent is introduced by nucleophilic substitution reactions involving the thiazole intermediate. One approach involves the deprotonation of 4-(Benzo[d]dioxol-5-yl)thiazol-2-amine with sodium hydride (NaH) in tetrahydrofuran (THF) followed by alkylation with benzyl bromide derivatives or direct reaction with methylamine.
The reaction with NaH and benzyl bromide derivatives proceeds at room temperature under nitrogen, stirring for 1 hour with NaH and 10 minutes after addition of the alkylating agent. The product is isolated by quenching with saturated ammonium chloride, extraction with ethyl acetate, drying over MgSO4, and purification by silica gel chromatography.
For methylamine introduction, a compound of formula (XXIII) (a suitable thiazole intermediate) is reacted with methylamine in methanol or ethanol solvent, typically at room temperature or mild heating, yielding the methylamine-substituted product.
Reaction Conditions and Purification
- Typical solvents: THF for deprotonation and alkylation; ethanol or methanol for amination.
- Bases: Sodium hydride (NaH) is commonly used for deprotonation; potassium or sodium carbonate or hydroxide are alternatives.
- Purification: Column chromatography using ethyl acetate/hexane mixtures (ratios like 1:5 or 16% EtOAc/hexanes) is standard for isolating the desired products.
- Reaction monitoring: Thin-layer chromatography (TLC) is used to track reaction progress.
Summary Table of Key Preparation Methods
Additional Notes on Reagents and Mechanisms
- Sodium hydride efficiently deprotonates the thiazole amine to generate a nucleophilic species for alkylation.
- Alkylation with benzyl bromide derivatives can be tailored to introduce various substituents on the benzyl group, affecting the compound’s properties.
- Methylamine introduction may proceed via nucleophilic substitution or reductive amination pathways depending on the intermediate used.
- Purification steps are critical due to moderate yields and possible side reactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for C-(2-Benzo[1,3]dioxol-5-YL-thiazol-4-YL)-methylamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 4-(benzo[d]thiazol-2-yl)benzenamine and aryl isothiocyanates, followed by cyclization. Key steps include refluxing in anhydrous DMF for 4–6 hours and purification via silica gel chromatography using ethyl acetate/hexane mixtures . Optimization of purity involves controlling stoichiometric ratios (e.g., 10 mmol reactants) and monitoring reaction progress via TLC. Recrystallization from ethanol enhances crystallinity .
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 293 K with SHELXL software (e.g., SHELX-97) allows refinement of bond lengths (mean C–C = 0.002 Å) and angles. R factors <0.05 indicate high precision. The benzo[1,3]dioxole and thiazole rings exhibit planar geometry, with dihedral angles <5° between aromatic systems . Hydrogen bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice .
Q. What are the critical physicochemical properties influencing its reactivity and stability?
- Key Properties :
- Solubility : Low in polar solvents (e.g., water) due to aromatic rings; soluble in DMF or DMSO .
- Thermal Stability : Decomposition above 250°C, confirmed via thermogravimetric analysis (TGA) .
- pKa : The methylamine group has a pKa ~9.5, making it protonated under physiological conditions .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data be systematically analyzed?
- Approach : Compare inhibitory concentrations (IC50) across studies using standardized assays (e.g., MTT for cytotoxicity). For example, thiazole derivatives in similar scaffolds show IC50 variations (3a: 12 μM vs. 3f: 10 μM) due to substituent effects (e.g., electron-withdrawing groups enhance activity) . Statistical tools like ANOVA or multivariate regression isolate confounding variables (e.g., cell line specificity, assay conditions) .
Q. What mechanistic insights explain its interaction with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) reveal binding affinities. The thiazole ring engages in π-π stacking with aromatic residues (e.g., Tyr in kinase domains), while the methylamine group forms hydrogen bonds with Asp/Glu side chains . Competitive inhibition assays using alkylamines (e.g., ethylamine, Ki ~200 nM) confirm target specificity .
Q. How do reaction conditions impact stereochemical outcomes in derivatives?
- Analysis : Refluxing in ethanol with formaldehyde and methylamine produces 1,3,5-oxadiazinane derivatives with cis/trans isomerism. Chiral HPLC (e.g., Chiralpak IA) separates enantiomers, while NOESY NMR confirms spatial arrangements. Solvent polarity (e.g., ethanol vs. acetonitrile) influences diastereomeric ratios by 15–20% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
